4,4'-(Buta-1,3-diene-1,4-diyl)diphenol
Description
4,4'-(Buta-1,3-diene-1,4-diyl)diphenol (CAS: Not explicitly provided; referred to as "analog 1" in ) is a symmetric stilbene derivative featuring a conjugated butadiene linker bridging two para-hydroxyphenyl groups. Its structure, confirmed by HPLC, MS, and ¹H NMR spectroscopy, ensures >98% purity . Its extended π-conjugation system and phenolic hydroxyl groups contribute to its biological activity and solubility in polar organic solvents like DMSO.
Properties
IUPAC Name |
4-[4-(4-hydroxyphenyl)buta-1,3-dienyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1-12,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBJYHILDOBHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709438 | |
| Record name | 4,4'-(Buta-1,3-diene-1,4-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89148-27-6 | |
| Record name | 4,4'-(Buta-1,3-diene-1,4-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogs with Modified Linkers
a. 4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline (BDDA; CAS: 30405-78-8)
- Structure : Replaces the diene linker with a rigid diyne group and substitutes hydroxyl groups with amines.
- Applications : Used in β-ketoenamine-linked covalent organic frameworks (COFs) for photocatalytic hydrogen evolution due to its thermal stability and electronic properties .
- Synthesis : Copper-catalyzed homocoupling of 4-ethynylaniline .
b. Analog 2 (Hexatriene Derivative; 4,4’-((1E,3E,5E)-hexa-1,3,5-triene-1,6-diyl)diphenol)
- Structure : Extended conjugation via a hexatriene linker.
- Properties : Increased conjugation length enhances UV absorption but may reduce bioavailability due to higher hydrophobicity .
c. 5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic Acid (CAS: 1239608-21-9)
- Structure : Diyne linker with carboxylic acid substituents.
- Applications : Used in polymers and liquid crystals for electronic devices, leveraging its rigidity and hydrogen-bonding capability .
Functional Group Variations
a. Analog 5 (4-((1E,3E)-4-Phenylbuta-1,3-dien-1-yl)benzene-1,2-diol)
- Structure : Introduces a catechol (1,2-diol) group and a phenyl substituent.
b. Xantocillin (CAS: 580-74-5)
- Structure : Features isocyanato groups and a diene linker.
- Applications : Antimicrobial agent; differs significantly in reactivity due to isocyanato functionalization .
Q & A
Q. What are the established synthetic routes for 4,4'-(Buta-1,3-diene-1,4-diyl)diphenol, and how do reaction conditions influence yield and purity?
Methodological Answer : Synthesis typically involves coupling reactions of phenolic precursors with conjugated dienes. Key factors include:
- Catalyst selection : Transition-metal catalysts (e.g., palladium) or organocatalysts impact regioselectivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of phenolic intermediates.
- Temperature control : Elevated temperatures (80–120°C) favor cross-coupling but may increase side-product formation.
Validate purity via HPLC (C18 column, methanol/water mobile phase) and confirm structure using FT-IR (O-H stretch ~3200 cm⁻¹) and NMR (aromatic proton signals δ 6.7–7.2 ppm) .
Q. How is the electronic conjugation of the butadiene bridge characterized experimentally?
Methodological Answer :
- UV-Vis spectroscopy : Measure λmax in THF; conjugation shifts absorption to longer wavelengths (~300–350 nm).
- Cyclic voltammetry : Quantify HOMO-LUMO gaps; extended conjugation reduces oxidation potentials.
- DFT calculations : Compare experimental data with computational models (e.g., Gaussian09, B3LYP/6-31G* basis set) to validate electronic delocalization .
Advanced Research Questions
Q. How can conflicting data on the compound’s thermal stability be resolved across studies?
Methodological Answer : Contradictions often arise from:
- Sample preparation : Moisture-sensitive phenolic groups require anhydrous conditions (e.g., glovebox handling).
- Analytical techniques : Use TGA-DSC under inert gas (N₂) to distinguish decomposition (endothermic) vs. oxidative degradation (exothermic).
- Kinetic analysis : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Ea) and identify degradation mechanisms .
Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in polymerization applications?
Methodological Answer :
- Factorial design : Vary monomer ratios (e.g., 1:1 to 1:3 diene:phenol), initiator concentrations, and curing temperatures.
- Response variables : Measure glass transition temperature (DSC), tensile strength (ASTM D638), and crosslink density (swelling experiments).
- Multivariate analysis : Use PCA to identify dominant factors influencing polymer properties .
Q. How does the compound’s conformational flexibility impact its supramolecular assembly in crystalline phases?
Methodological Answer :
- Single-crystal XRD : Resolve dihedral angles between phenyl rings and butadiene bridge; symmetry operations reveal packing motifs.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O-H···π vs. C-H···O contacts).
- DFT-based lattice energy calculations : Compare experimental unit cells with simulated polymorphs (Materials Studio CASTEP module) .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide mechanistic studies of photodegradation pathways?
Methodological Answer :
Q. How can contradictions between computational predictions and experimental reactivity be reconciled?
Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
